A Technical Guide to the Physical and Chemical Properties of Benzyl-PEG9-acid
A Technical Guide to the Physical and Chemical Properties of Benzyl-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG9-acid is a bifunctional molecule featuring a benzyl-protected ether at one end and a carboxylic acid at the other, connected by a discrete polyethylene glycol (PEG) chain of nine ethylene oxide units. This compound is of significant interest in the fields of medicinal chemistry and drug development, where it is primarily utilized as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG component imparts increased hydrophilicity and biocompatibility to the resulting constructs, while the terminal functional groups allow for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand.[3] The benzyl group serves as a stable protecting group for the ether terminus.[3] This guide provides a comprehensive overview of the known physical and chemical properties of Benzyl-PEG9-acid, along with general protocols for its characterization.
Chemical and Physical Properties
Detailed experimental data for Benzyl-PEG9-acid, such as melting and boiling points, are not widely published, which is common for specialized synthetic linkers. However, a significant amount of data has been computationally predicted and is available through resources like PubChem.
General Properties
| Property | Value | Source |
| Appearance | White or off-white powder or wax-like semi-solid (Typical for PEG compounds) | [4] |
| Solubility | Soluble in water and many organic solvents such as chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohols and toluene. Insoluble in ether. |
Quantitative Physicochemical Data
The following data are computed properties sourced from the PubChem database.
| Property | Value |
| Molecular Formula | C₂₆H₄₄O₁₁ |
| Molecular Weight | 532.6 g/mol |
| Exact Mass | 532.28836222 Da |
| Monoisotopic Mass | 532.28836222 Da |
| Topological Polar Surface Area | 120 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 29 |
| XLogP3-AA (logP) | -0.1 |
Spectroscopic and Structural Information
Chemical Structure
Caption: Chemical structure of Benzyl-PEG9-acid.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Protons | Multiplicity |
| ~ 7.35 | C₆H₅- | Multiplet |
| ~ 4.5 | C₆H₅-CH₂ -O- | Singlet |
| ~ 3.65 | -O-CH₂ -CH₂ -O- (PEG backbone) | Multiplet |
| ~ 3.7 | -O-CH₂ -CH₂-COOH | Triplet |
| ~ 2.6 | -O-CH₂-CH₂ -COOH | Triplet |
| 10-12 (broad) | -COOH | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Carbon |
| ~ 172 | C OOH |
| ~ 138 | Quaternary aromatic carbon |
| ~ 128 | Aromatic C H |
| ~ 73 | C₆H₅-C H₂-O- |
| ~ 70 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~ 69 | -O-C H₂-CH₂-COOH |
| ~ 35 | -O-CH₂-C H₂-COOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| ~ 1710 | C=O stretch | Carboxylic Acid |
| 1600, 1450 | C=C stretch | Aromatic Ring |
| ~ 1100 | C-O stretch | Ether |
Application in PROTAC Synthesis
Benzyl-PEG9-acid is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The carboxylic acid moiety of Benzyl-PEG9-acid can be activated (e.g., as an NHS ester) to react with an amine group on a ligand for an E3 ubiquitin ligase. The benzyl-protected ether end can be deprotected to reveal a hydroxyl group, which can then be further functionalized to attach a ligand for the target protein.
Caption: Role of Benzyl-PEG9-acid as a linker in a PROTAC.
Experimental Protocols for Characterization
The following are general methodologies for the characterization of PEGylated compounds like Benzyl-PEG9-acid. Specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of Benzyl-PEG9-acid.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the Benzyl-PEG9-acid sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) to a final concentration of 10-20 mg/mL in an NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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Acquire a ¹H NMR spectrum to identify and integrate the signals corresponding to the benzyl, PEG, and propanoic acid moieties.
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Acquire a ¹³C NMR spectrum to confirm the presence of all expected carbon environments.
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Data Analysis:
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Compare the observed chemical shifts and coupling constants with predicted values.
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Integrate the proton signals to confirm the ratio of the different structural components (e.g., 5 aromatic protons to ~36 PEG protons).
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Purity can be estimated by comparing the integral of the compound's signals to those of any observed impurities.
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Mass Spectrometry (MS)
Objective: To confirm the molecular weight and assess the purity of Benzyl-PEG9-acid. Both MALDI-TOF and ESI-LC/MS are suitable techniques.
Methodology for Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS):
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Sample Preparation: Dissolve the Benzyl-PEG9-acid sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
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Instrumentation: A liquid chromatography system coupled to an electrospray ionization mass spectrometer.
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LC Conditions:
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Column: A C8 or C18 reversed-phase column.
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Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium acetate to facilitate ionization.
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Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
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MS Conditions:
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Ionization Mode: Positive ion mode is typically used.
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Mass Range: Scan a relevant m/z range (e.g., 100-1000 m/z) to detect the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
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Data Analysis:
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Extract the total ion chromatogram (TIC) to assess purity. The presence of a single major peak is indicative of high purity.
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Analyze the mass spectrum of the main peak to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of Benzyl-PEG9-acid.
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Conclusion
Benzyl-PEG9-acid is a well-defined, monodisperse PEG linker that plays a crucial role in modern drug discovery, particularly in the development of PROTACs. While extensive experimental data on its bulk physical properties are scarce, its chemical characteristics are well-understood through its structure and the established chemistry of its constituent parts. The computational data, combined with general knowledge of PEG compounds and standard analytical techniques like NMR and mass spectrometry, provide a solid foundation for its effective use and characterization in a research and development setting.
